molecular formula C14H16BrF2NO2 B1381271 1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-yl acetate CAS No. 1704073-25-5

1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-yl acetate

Cat. No.: B1381271
CAS No.: 1704073-25-5
M. Wt: 348.18 g/mol
InChI Key: LBVCIHOKEFSRIP-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-yl acetate is a chemical compound with the molecular formula C14H16BrF2NO2 and a molecular weight of 348.18 g/mol . This compound is characterized by the presence of a bromo-substituted phenyl ring, a difluoromethyl group, and a piperidinyl acetate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-yl acetate involves several steps. One common synthetic route includes the following steps:

Industrial production methods typically involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-yl acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-yl acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antiviral and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-yl acetate involves its interaction with specific molecular targets. The bromo and difluoromethyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-yl acetate can be compared with other similar compounds, such as:

Properties

IUPAC Name

[1-[2-bromo-4-(difluoromethyl)phenyl]piperidin-4-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrF2NO2/c1-9(19)20-11-4-6-18(7-5-11)13-3-2-10(14(16)17)8-12(13)15/h2-3,8,11,14H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVCIHOKEFSRIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCN(CC1)C2=C(C=C(C=C2)C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601175125
Record name 4-Piperidinol, 1-[2-bromo-4-(difluoromethyl)phenyl]-, 4-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601175125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704073-25-5
Record name 4-Piperidinol, 1-[2-bromo-4-(difluoromethyl)phenyl]-, 4-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704073-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinol, 1-[2-bromo-4-(difluoromethyl)phenyl]-, 4-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601175125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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